3-Bromo-4-chlorothieno[3,2-c]pyridine
Overview
Description
3-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS It is a derivative of thieno[3,2-c]pyridine, characterized by the presence of bromine and chlorine substituents at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine typically involves the bromination and chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at a specific temperature to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form 3-arylthieno[3,2-c]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate in solvents such as 1,4-dioxane.
Major Products Formed
3-Arylthieno[3,2-c]pyridine Derivatives: Formed through Suzuki coupling reactions.
4-Amino-3-bromothieno[3,2-c]pyridines: Formed through nucleophilic substitution with amines.
Scientific Research Applications
3-Bromo-4-chlorothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorothieno[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the thieno ring.
4-Chlorothieno[3,2-c]pyridine: Similar but lacks the bromine substituent.
3-Bromo-4-chlorothieno[2,3-d]pyridine: Similar but with a different ring fusion pattern
Properties
IUPAC Name |
3-bromo-4-chlorothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKIVFBAQCMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593942 | |
Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-82-2 | |
Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29064-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: How do the bromine and chlorine substituents in 3-Bromo-4-chlorothieno[3,2-c]pyridine potentially influence its absorption and fluorescence properties compared to unsubstituted thieno[3,2-c]pyridine?
A1: While the provided papers do not specifically investigate this compound, they demonstrate that substituents on the thieno[3,2-c]pyridine core can significantly alter its electronic structure and, consequently, its absorption and fluorescence properties [, ]. The introduction of bromine and chlorine, both electron-withdrawing groups, would likely lead to a bathochromic shift (redshift) in both absorption and emission spectra compared to the unsubstituted parent compound. This shift occurs due to the influence of these substituents on the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which are involved in electronic transitions.
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